![molecular formula C23H14N6O B14458588 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- CAS No. 72102-67-1](/img/structure/B14458588.png)
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- is a complex organic compound with the molecular formula C23H14N6O. This compound is characterized by the presence of azide groups attached to phenyl rings, which are further connected to an indenone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- typically involves the reaction of 2H-inden-2-one with 4-azidobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide groups to amines.
Substitution: The azide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s azide groups make it useful in bioconjugation reactions, such as click chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- involves its interaction with various molecular targets. The azide groups can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and material science applications. The indenone core can also interact with biological molecules, potentially influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2H-Inden-2-one, 1,3-dihydro-: A simpler analog without the azide groups.
2H-Inden-2-one, octahydro-: A saturated analog with different reactivity.
1,3-Bis[(4-azidophenyl)methylene]-2H-inden-2-one: A closely related compound with similar functional groups.
Uniqueness
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- is unique due to the presence of both the indenone core and the azide groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
72102-67-1 |
|---|---|
Fórmula molecular |
C23H14N6O |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
[[4-[[3-[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxoinden-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C23H14N6O/c24-28-26-17-9-5-15(6-10-17)13-21-19-3-1-2-4-20(19)22(23(21)30)14-16-7-11-18(12-8-16)27-29-25/h1-14H |
Clave InChI |
UITUXBBJOXKQCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C(=C2C=C1)C=C3C=CC(=N[N+]#N)C=C3)C=C4C=CC(=NN=[N-])C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


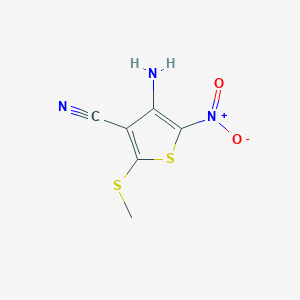
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
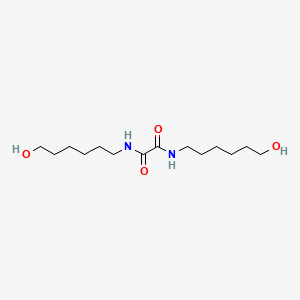
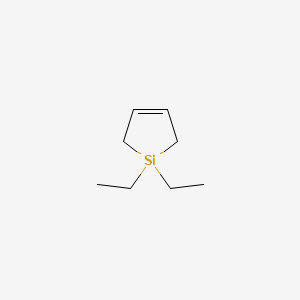
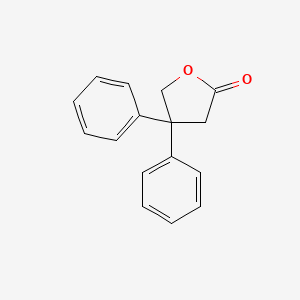
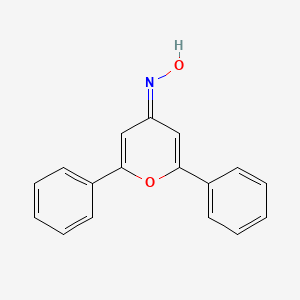
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
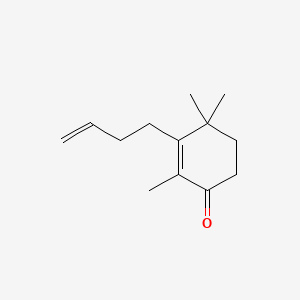
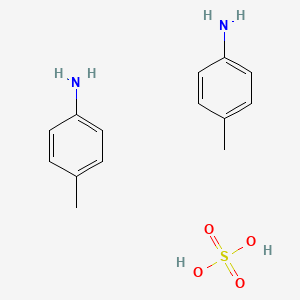

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)

